molecular formula C12H14O4 B1271466 3-(tert-Butoxycarbonyl)benzoic acid CAS No. 33704-19-7

3-(tert-Butoxycarbonyl)benzoic acid

Cat. No.: B1271466
CAS No.: 33704-19-7
M. Wt: 222.24 g/mol
InChI Key: OFILKMBFUQQLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butoxycarbonyl)benzoic acid is an organic compound with the molecular formula C12H14O4. It is a derivative of benzoic acid where the carboxyl group is protected by a tert-butoxycarbonyl group. This compound is commonly used in organic synthesis, particularly in the preparation of various intermediates and as a protecting group for carboxylic acids.

Scientific Research Applications

3-(tert-Butoxycarbonyl)benzoic acid is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:

Safety and Hazards

3-(tert-Butoxycarbonyl)benzoic acid is classified as irritating to the skin, eyes, and respiratory system . It may have harmful effects if inhaled or swallowed. Prolonged exposure should be avoided, and caution should be used when handling . The compound has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonyl)benzoic acid typically involves the reaction of benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The general reaction scheme is as follows:

Benzoic acid+tert-butyl chloroformate3-(tert-Butoxycarbonyl)benzoic acid\text{Benzoic acid} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} Benzoic acid+tert-butyl chloroformate→3-(tert-Butoxycarbonyl)benzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield benzoic acid.

    Esterification: It can react with alcohols in the presence of a catalyst to form esters.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or trifluoroacetic acid.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

    Substitution: Reagents like bromine or nitric acid can be used for bromination or nitration, respectively.

Major Products Formed

    Hydrolysis: Benzoic acid

    Esterification: Various esters depending on the alcohol used

    Substitution: Substituted benzoic acid derivatives

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butoxycarbonyl)phenylboronic acid
  • tert-Butyl 4-formylbenzoate
  • tert-Butyl 3-ethynylbenzoate

Uniqueness

3-(tert-Butoxycarbonyl)benzoic acid is unique due to its specific structure, which provides stability and protection to the carboxyl group. This makes it particularly useful in synthetic organic chemistry, where selective protection and deprotection of functional groups are essential. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-5-8(7-9)10(13)14/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFILKMBFUQQLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375433
Record name 3-(tert-Butoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33704-19-7
Record name 3-(tert-Butoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butoxycarbonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-Butoxycarbonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(tert-Butoxycarbonyl)benzoic acid
Reactant of Route 3
3-(tert-Butoxycarbonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(tert-Butoxycarbonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(tert-Butoxycarbonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(tert-Butoxycarbonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.